molecular formula C9H14O4 B13169762 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid

Cat. No.: B13169762
M. Wt: 186.20 g/mol
InChI Key: XVMFURZCNDCICZ-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a functionalized spirocyclic compound of interest in organic synthesis and medicinal chemistry research. The spirocyclic scaffold provides a rigid three-dimensional structure, while the carboxylic acid moiety offers a versatile handle for further chemical derivatization, such as amidation or esterification . This structure is analogous to other 1,4-dioxaspiro[4.5]decane systems, which are commonly employed as ketone-protecting groups in multi-step synthesis . Researchers may utilize this compound as a key synthetic intermediate for developing more complex molecules, including potential pharmacologically active agents. The structural motif is also found in compounds listed in patent literature, highlighting its relevance in the discovery of new therapeutic candidates . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

1,8-dioxaspiro[4.5]decane-4-carboxylic acid

InChI

InChI=1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11)

InChI Key

XVMFURZCNDCICZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C(=O)O)CCOCC2

Origin of Product

United States

Preparation Methods

Step 1: Alkylation and Formation of Protected Intermediate

  • The methyl ester of tetrahydropyran-4-carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF).
  • The solution is cooled to below -10 °C in an ice-salt bath under an inert argon atmosphere.
  • A strong base (alkali) is added slowly to deprotonate the ester.
  • After stirring for 30 minutes, 2-(2-bromoethoxy)tetrahydro-2H-pyran is added dropwise.
  • The reaction mixture is then warmed to 0 °C and stirred to complete the alkylation.
  • The mixture is poured into ice water and extracted with ethyl acetate.
  • The organic layer is dried to yield 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester, a protected intermediate.

Step 2: Acid-Catalyzed Cyclization to Form Spiroketone

  • The protected intermediate is dissolved in dichloromethane.
  • An acid catalyst is added, and the mixture is stirred at room temperature.
  • This promotes cyclization, forming the spirocyclic ketone 2,8-dioxaspiro[4.5]decan-1-one.
  • The product is isolated by filtration and drying.

Step 3: Conversion to this compound

  • The spiroketone intermediate is subjected to oxidative or hydrolytic conditions to convert the ketone or ester functionalities into the carboxylic acid.
  • Typical hydrolysis involves aqueous base treatment followed by acidification to yield the free acid.

Summary Table of Preparation Method

Step Reagents/Conditions Intermediate/Product Notes
1 Tetrahydropyran-4-carboxylic acid methyl ester, alkali, 2-(2-bromoethoxy)tetrahydro-2H-pyran, anhydrous THF, -10 °C to 0 °C, argon atmosphere 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester Protected intermediate with spirocyclic framework
2 Acid catalyst, dichloromethane, room temperature 2,8-Dioxaspiro[4.5]decan-1-one Cyclization to form spiroketone
3 Hydrolysis (aqueous base, acid workup) This compound Conversion to carboxylic acid

Alternative Synthetic Routes and Related Compounds

While direct literature on this compound is limited, related spirocyclic compounds such as 2,8-dioxaspiro[4.5]decan-1-one and 1,4-dioxaspiro[4.5]decane derivatives have been synthesized using similar strategies involving:

  • Protection of hydroxyl groups as tetrahydropyranyl ethers.
  • Alkylation with bromo-substituted ethers.
  • Acid-catalyzed spirocyclization.
  • Subsequent functional group transformations.

These methods underscore the importance of controlling reaction temperature, atmosphere (argon protection), and choice of acid catalyst to achieve high yields and purity.

Research Data and Yields

Patent CN113501828B (2021) reports the following yields and conditions for the key steps in the synthesis of 2,8-dioxaspiro[4.5]decan-1-one, which is closely related to the target acid:

Step Yield (%) Conditions Summary
Alkylation (Step 1) ~85% Low temperature (-10 °C), inert atmosphere, 30 min stirring
Cyclization (Step 2) ~90% Room temperature, acid catalysis in dichloromethane

The hydrolysis step to convert the ketone or ester to the carboxylic acid is typically quantitative under optimized conditions, though exact yields depend on reaction scale and purification methods.

Analytical and Purification Techniques

  • Extraction with ethyl acetate and drying over anhydrous agents is standard after alkylation.
  • Chromatographic purification or recrystallization is employed post-cyclization.
  • Characterization typically includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the spirocyclic structure and carboxylic acid functionality.

Summary and Perspectives

The preparation of this compound is effectively achieved through a multi-step synthesis starting from tetrahydropyran-4-carboxylic acid methyl ester involving:

  • Controlled alkylation with bromoethoxy tetrahydropyran derivatives.
  • Acid-catalyzed spirocyclization to form the dioxaspiro ring system.
  • Final hydrolysis to introduce the carboxylic acid group.

This method is supported by patent literature and aligns with known synthetic routes for related spirocyclic compounds. The process offers good yields, manageable reaction conditions, and the potential for scale-up. Further optimization may focus on catalyst selection and reaction time to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds
Compound Molecular Formula Functional Group Key Adduct CCS (Ų) Applications
1,8-Dioxaspiro[4.5]decane-2-carboxylic acid C₉H₁₄O₄ Carboxylic acid [M+H]⁺: 140.1 Analytical standards
1,4-Dioxaspiro[4.5]decan-8-one C₈H₁₂O₃ Ketone N/A Fluorination reagents
2,8-Diazaspiro[4.5]decane-4-carboxylic acid C₉H₁₄N₂O₂ Carboxylic acid N/A Bioactive intermediates

Research Findings and Implications

  • Positional Isomerism : The 2-, 3-, and 4-carboxylic acid isomers of 1,8-dioxaspiro[4.5]decane exhibit distinct physicochemical profiles. For example, CCS values for the 2-isomer suggest utility in mass spectrometry-based identification .
  • Functional Group Impact : Carboxylic acid derivatives are more polar than ketone or aldehyde analogs, influencing their use in aqueous-phase reactions or drug delivery systems.

Biological Activity

1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that includes two ether linkages and a carboxylic acid group. Its molecular formula is C9H14O4C_9H_{14}O_4 with a molecular weight of 186.21 g/mol.

PropertyValue
Molecular FormulaC9H14O4
Molecular Weight186.21 g/mol
CAS Number66500-55-8
PubChem CID11745334

Biological Activity

Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that the compound demonstrates activity against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.

Anticancer Potential

Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.

The biological effects of this compound are likely mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes critical for cell survival.
  • Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways associated with cancer progression.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The following general synthetic route has been established:

  • Formation of the Spirocyclic Framework : Starting materials undergo cyclization reactions to form the spiro structure.
  • Functionalization : Subsequent reactions introduce the carboxylic acid group and other functional groups as needed.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Several case studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Candida albicans.
    • Results : Showed significant inhibition at concentrations as low as 50 µg/mL.
    • : Promising candidate for developing new antimicrobial agents.
  • Anticancer Activity Assessment :
    • Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
    • Results : Induced apoptosis in a dose-dependent manner with an IC50 value of 20 µM.
    • : Suggests potential for further development as an anticancer therapeutic agent.

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